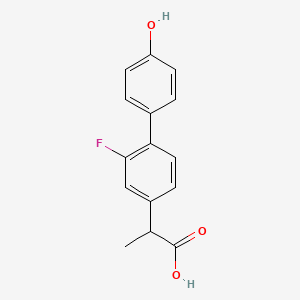

4'-Hydroxyflurbiprofen

描述

4’-Hydroxyflurbiprofen (4’-OH-FLB) is the primary metabolite of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. Flurbiprofen undergoes extensive hepatic metabolism via cytochrome P450 2C9 (CYP2C9) to form 4’-OH-FLB, which exhibits weak anti-inflammatory activity compared to the parent compound . This metabolite is further conjugated with glucuronic acid, forming acyl glucuronides that are excreted in urine . The quantification of 4’-OH-FLB in biological matrices (e.g., plasma, urine) serves as a phenotypic marker for CYP2C9 activity, making it a critical probe in pharmacogenetic and drug-drug interaction studies . Analytical methods such as HPLC-MS/MS enable sensitive detection of 4’-OH-FLB, with a lower limit of quantification (LLOQ) of 0.01 µg/ml in human plasma .

Structure

3D Structure

属性

IUPAC Name |

2-[3-fluoro-4-(4-hydroxyphenyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9(15(18)19)11-4-7-13(14(16)8-11)10-2-5-12(17)6-3-10/h2-9,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSMMBJBNJDFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967269 | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52807-12-2, 80685-20-7 | |

| Record name | 4'-Hydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052807122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-acetic acid, 2-fluoro-4'-hydroxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

In Vivo Formation via CYP2C9

4'-Hydroxyflurbiprofen is predominantly formed in vivo through the oxidation of flurbiprofen by hepatic cytochrome P450 enzymes. CYP2C9 is the primary isoform responsible for this conversion, accounting for approximately 80% of the metabolic activity. The reaction proceeds via para-hydroxylation of the biphenyl ring, with stereoselectivity favoring the (S)-enantiomer of flurbiprofen.

Kinetic Parameters :

The reaction efficiency () for the S-enantiomer is 0.24, compared to 0.15 for the R-enantiomer, indicating higher catalytic preference for the (S)-form.

In Vitro Enzymatic Synthesis

In vitro methods utilize recombinant CYP2C9 isoforms or human liver microsomes (HLMs) to synthesize this compound. BD Supersomes™ and Baculosomes® are commercially available enzyme systems that provide consistent activity.

Optimized Reaction Conditions :

| Parameter | Value |

|---|---|

| Enzyme Source | CYP2C9.1 + cytochrome b5 |

| Substrate Conc. | 10–100 µM flurbiprofen |

| Incubation Time | 30–60 minutes |

| Cofactor | NADPH (1 mM) |

| Temperature | 37°C |

Under these conditions, the metabolite yield reaches 85% within 60 minutes. The addition of dapsone, a CYP2C9 activator, enhances flurbiprofen 4'-hydroxylation by 5-fold in the F114L mutant enzyme, though only 2-fold in wild-type CYP2C9.

Microbial Biotransformation

Bacterial Systems

Streptomyces spp. and Actinoplanes spp. have been employed for microbial hydroxylation of flurbiprofen. These systems offer advantages such as scalability and reduced cost but exhibit lower regioselectivity compared to mammalian enzymes.

Key Findings :

-

Streptomyces griseus achieves 40% conversion after 72 hours at 28°C.

-

Co-expression of CYP2C9 with NADPH-P450 reductase in E. coli improves yield to 60%.

Chemical Synthesis

Direct Hydroxylation of Flurbiprofen

Chemical synthesis involves Friedel-Crafts acylation followed by hydroxylation. This method is less favored due to harsh reaction conditions and lower regiochemical control.

Representative Protocol :

-

Friedel-Crafts Acylation : React 3-fluoro-4-phenylbenzene with propionyl chloride in the presence of AlCl₃.

-

Hydroxylation : Treat the intermediate with H₂O₂/FeSO₄ under acidic conditions.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

The overall yield is 22–28%, with significant byproducts from over-oxidation.

Asymmetric Synthesis of (S)-4'-Hydroxyflurbiprofen

Chiral pool synthesis starting from L-malic acid provides enantiomerically pure (S)-4'-hydroxyflurbiprofen.

Steps :

-

Esterification : L-malic acid → dimethyl ester.

-

Grignard Addition : Reaction with 3-fluoro-4-biphenylylmagnesium bromide.

-

Oxidation : Jones oxidation to carboxylic acid.

-

Resolution : Chiral HPLC (Chiralpak AD-H column).

This method achieves 95% enantiomeric excess (ee) and 65% overall yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic (CYP2C9) | 85 | 98 | Moderate | High |

| Microbial | 40–60 | 85 | High | Low |

| Chemical | 22–28 | 90 | Low | Moderate |

| Asymmetric | 65 | 99 | Low | High |

Enzymatic methods dominate industrial production due to high regioselectivity, while microbial systems are emerging for large-scale applications .

化学反应分析

Metabolic Hydroxylation by CYP2C9

The 4'-hydroxylation of flurbiprofen is exclusively catalyzed by cytochrome P450 2C9 (CYP2C9) . This reaction exhibits stereoselective kinetics:

| Enantiomer | (µM) | (pmol/min/mg protein) |

|---|---|---|

| (R)-flurbiprofen | ||

| (S)-flurbiprofen |

-

Enantiomeric interactions : Co-administration of both enantiomers reduces and eliminates stereoselectivity due to competitive binding .

-

Inhibition : Sulfaphenazole (CYP2C9 inhibitor) shows potent inhibition (), while piroxicam exhibits moderate inhibition () .

Glucuronidation Conjugation

4'-Hydroxyflurbiprofen undergoes acyl glucuronidation , a Phase II metabolic reaction:

-

Urinary excretion : 20–25% of the flurbiprofen dose is excreted as this compound glucuronide .

-

Renal impairment : Glucuronide accumulation occurs in moderate-to-severe renal dysfunction, necessitating dose adjustments .

In Vitro Reactivity and Enzyme Specificity

Studies using cDNA-expressed P450 isoforms confirm CYP2C9 specificity :

-

Turnover rates : CYP2C9 activity () is 140× higher than CYP1A2 .

-

Genetic variants : The CYP2C9*3 allele reduces metabolic clearance by 70–78%, leading to elevated plasma flurbiprofen levels .

Pharmacokinetic Interactions

Fluconazole (CYP2C9 inhibitor) significantly alters this compound formation:

| Parameter | After 1 Dose | After 7 Doses |

|---|---|---|

| Flurbiprofen | ↓53% | ↓64% |

| 4OHCL | ↓69% | ↓78% |

| Urinary FLRR | ↓35% | ↓40% |

FLRR = Urinary recovery ratio () .

Stability and Excretion Pathways

-

Chemical stability : The hydroxyl group at the 4'-position renders the metabolite susceptible to further oxidation under physiological conditions, though degradation pathways remain secondary to conjugation .

-

Elimination half-life : Terminal ranges from 3.3–5.7 hours, unaffected by hepatic cirrhosis but accelerated in end-stage renal disease .

Key Research Findings

科学研究应用

Pharmacokinetics and Drug Metabolism

The pharmacokinetic profile of 4'-hydroxyflurbiprofen has been extensively studied, particularly in relation to its formation from flurbiprofen through cytochrome P450 (CYP) enzymes.

Metabolic Pathways

- Cytochrome P450 Involvement : Research indicates that the primary enzyme responsible for the hydroxylation of flurbiprofen to 4'-OH-FLB is CYP2C9. Studies have shown that both (R)- and (S)-enantiomers of flurbiprofen are metabolized to 4'-OH-FLB, with specific kinetic parameters established for each enantiomer in human liver microsomes .

| Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| (R)-Flurbiprofen | 3.1 ± 0.8 | 305 ± 168 |

| (S)-Flurbiprofen | 1.9 ± 0.4 | 343 ± 196 |

- Inhibition Studies : Various inhibitors have been tested to understand their effects on the formation of 4'-OH-FLB, with racemic warfarin showing significant inhibition .

Analytical Methods

- HPLC-MS/MS Techniques : A validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantification of flurbiprofen and its metabolite in human plasma. This method demonstrated improved sensitivity and specificity compared to previous techniques .

Safety and Efficacy

- Renal Function Impact : The elimination of this compound is significantly affected in patients with renal impairment, highlighting the need for careful monitoring in this population .

- Cardiovascular Risks : Clinical trials indicate that NSAIDs, including flurbiprofen, may increase the risk of serious cardiovascular events. Understanding the pharmacokinetics of its metabolites like 4'-OH-FLB is crucial for assessing these risks .

Anti-inflammatory Activity

While flurbiprofen exhibits anti-inflammatory properties, studies suggest that this compound itself shows limited anti-inflammatory activity in animal models . However, its role as a metabolite can provide insights into the overall efficacy and safety profile of flurbiprofen.

Endocannabinoid System Interaction

Research has indicated that 4'-OH-FLB can inhibit the metabolism of endocannabinoids, which may have implications for pain management therapies . This suggests a potential avenue for further investigation into its therapeutic applications.

Case Studies and Research Findings

- A study utilizing HPLC-MS/MS demonstrated that the validated method could effectively assess the pharmacokinetics of flurbiprofen and its metabolites in clinical settings, providing valuable data for future drug development and safety assessments .

- Another investigation into the metabolic pathways highlighted the critical role of CYP2C9 in determining individual responses to flurbiprofen therapy, emphasizing personalized medicine approaches based on genetic variations in drug metabolism .

作用机制

The mechanism of action of 4’-Hydroxyflurbiprofen involves its interaction with the enzyme cyclooxygenase (COX), similar to flurbiprofen . its inhibitory effect on COX enzymes is significantly weaker. The compound is primarily formed through the metabolic action of cytochrome P450 2C9 on flurbiprofen . This metabolic pathway is crucial for the biotransformation and elimination of flurbiprofen from the body .

相似化合物的比较

Key Research Findings and Clinical Implications

CYP2C9 Genotype-Phenotype Discordance: Despite similar in vitro inhibition of CYP2C9.1 and CYP2C9.3 by fluconazole, 4’-OH-FLB formation clearance in 3/3 individuals is minimally affected due to its minor contribution (<10%) to total flurbiprofen clearance . This contrasts with warfarin, where genotype dictates dose requirements irrespective of drug interactions.

Phenotyping Utility: The 8-hour urinary flurbiprofen recovery ratio (FLRR = 4’-OH-FLB / [4’-OH-FLB + flurbiprofen]) correlates strongly with CYP2C9 activity (r = 0.91), outperforming plasma metabolic ratios .

生物活性

4'-Hydroxyflurbiprofen is a significant metabolite of flurbiprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound exhibits biological activities that are closely related to its parent drug, including anti-inflammatory and analgesic effects. Understanding the biological activity of this compound is essential for evaluating its pharmacological significance, safety profile, and potential therapeutic applications.

This compound is formed through the metabolic hydroxylation of flurbiprofen, primarily mediated by the cytochrome P450 enzyme CYP2C9. This metabolic pathway is crucial for understanding the pharmacokinetics and dynamics of flurbiprofen and its metabolites.

Chemical Structure:

- Chemical Formula: C15H13O3

- Molecular Weight: 241.26 g/mol

Metabolic Pathway:

- Flurbiprofen → this compound (via CYP2C9)

The mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. While this compound retains some anti-inflammatory properties, research indicates that its activity may differ from that of flurbiprofen, potentially targeting specific COX isoforms or other inflammatory pathways.

Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity and metabolism of this compound:

- Study on Metabolism: A study demonstrated that CYP2C9 is the primary enzyme involved in the 4'-hydroxylation of flurbiprofen, confirming its role in the metabolic pathway .

- Clinical Pharmacology: Clinical studies indicate that elimination half-life remains unchanged in patients with renal impairment; however, elimination of this compound is reduced in such patients, necessitating careful monitoring .

- Comparative Studies: Research comparing the anti-inflammatory activities of various profens highlighted that while flurbiprofen is effective, its metabolite exhibits significantly reduced activity .

Comparative Analysis with Other NSAIDs

| Compound | Anti-inflammatory Activity | Analgesic Activity | Safety Profile |

|---|---|---|---|

| Flurbiprofen | High | High | Gastrointestinal risk present |

| This compound | Moderate | Moderate | Likely similar to flurbiprofen but may have lower toxicity |

| Ibuprofen | High | High | Gastrointestinal risk present |

| Ketoprofen | High | High | Similar risks as other NSAIDs |

常见问题

Q. What are the standard analytical methods for quantifying 4’-Hydroxyflurbiprofen in metabolic studies?

Methodological Answer: High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for quantifying 4’-Hydroxyflurbiprofen. Key parameters include:

- Column : C18 reversed-phase (e.g., 4.6 × 150 mm) .

- Mobile phase : 20 mM potassium phosphate buffer (pH 3.0–7.4) and acetonitrile (40:60–50:50 v/v) at 0.75–1.0 mL/min flow rate .

- Detection : Fluorescence at excitation/emission wavelengths of 260–280 nm and 310–320 nm, respectively .

- Internal standard : 4-biphenylacetic acid or 2-(3-fluoro-4-phenylphenyl)acetic acid to normalize recovery .

Validation should include linearity (5–600 μM range), precision (CV < 15%), and recovery (>90%) .

Q. How does CYP2C9 genotype influence 4’-Hydroxyflurbiprofen formation in vivo?

Methodological Answer: CYP2C9 genetic polymorphisms (e.g., CYP2C91/*1, *1/*3, *3/*3) directly affect enzyme activity. Phenotyping involves administering flurbiprofen (50–100 mg) and measuring urinary 4’-Hydroxyflurbiprofen-to-flurbiprofen metabolic ratios (MR) 2–24 hours post-dose . Key steps:

- Genotyping : Use PCR-RFLP or sequencing to identify alleles .

- Phenotyping : Calculate MR = [OHF]/[FLB] in urine. Wild-type (*1/*1) typically shows MR > 0.15, while *3/*3 genotypes exhibit MR < 0.10 due to reduced hydroxylation .

- Confounders : Control for renal function, concomitant medications, and sampling timing .

Q. What experimental parameters should be controlled when studying CYP2C9-mediated metabolism?

Methodological Answer:

- Enzyme source : Use recombinant CYP2C9 isoforms or human liver microsomes with verified activity .

- Incubation conditions : 1–5 pmol P450, 20–30 min incubation at 37°C, and quenching with perchloric acid .

- Substrate concentration : 5–600 μM flurbiprofen to assess linearity and avoid enzyme saturation .

- Internal validation : Include positive controls (e.g., sulfaphenazole for CYP2C9 inhibition) and triplicate runs .

Advanced Research Questions

Q. How can enzyme kinetics models be applied to assess CYP2C9 allelic variants’ impact on 4’-Hydroxyflurbiprofen formation?

Methodological Answer: Nonlinear mixed-effects modeling (e.g., NONMEM) is used to estimate kinetic parameters (Km, Vmax) across genotypes .

- Model structure : One-compartment pharmacokinetics with first-order absorption/elimination .

- Genotype integration : Incorporate CYP2C9 allele status as covariates affecting clearance (CL2C9) .

- Drug-drug interaction (DDI) : Use the Rowland-Matin equation to model competitive inhibition (e.g., fluconazole’s Ki) .

Example: For CYP2C91/*3, CL2C9 decreases by 30–50%, requiring dose adjustments in pharmacogenomic studies .

Q. How should researchers address contradictory findings in 4’-Hydroxyflurbiprofen metabolic ratios across genotype-phenotype studies?

Methodological Answer: Contradictions often arise from:

- Analytical variability : Inconsistent HPLC detection limits or internal standards .

- Phenotyping timing : Urine collection windows (2 vs. 24 hours) affect MR accuracy .

- Population heterogeneity : Ethnic differences in allele frequencies (e.g., CYP2C93 prevalence in Caucasians vs. Asians) .

Resolution strategies : - Meta-analysis with standardized MR thresholds (e.g., MR < 0.10 for poor metabolizers) .

- Sensitivity analysis to quantify confounder impacts (e.g., renal function) .

Q. What methodological considerations are critical for designing in vitro assays using immobilized CYP2C9 enzymes?

Methodological Answer:

- Immobilization platform : Use gold chips with self-assembled monolayers (SAMs) of 11-mercaptoundecanoic acid (MUA) for stable enzyme binding .

- Activity validation : Compare activity of immobilized vs. free CYP2C9 using Vmax/Km ratios .

- Reusability testing : Assess enzyme stability over ≥5 cycles with <20% activity loss .

- Cross-contamination checks : Include negative controls (e.g., SAMs without CYP2C9) .

Ethical and Reproducibility Guidelines

- Data integrity : Maintain raw HPLC chromatograms and kinetic datasets for ≥5 years post-publication .

- Reagent sharing : Immobilized CYP2C9 platforms must be shared with non-commercial researchers upon request .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。